

Spectroscopic Characterization of Dimethyl Vinyl Phosphate: A Technical Guide

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Compound of Interest

Compound Name: *Dimethyl vinyl phosphate*

CAS No.: 10429-10-4

Cat. No.: B080605

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Introduction

Dimethyl vinyl phosphate (DMVP), a member of the organophosphate family, is a molecule of significant interest in various chemical and biological research areas. Its vinyl and phosphate functional groups impart unique reactivity, making it a versatile building block in organic synthesis and polymer chemistry. A thorough understanding of its structural and electronic properties is paramount for its effective application. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize **dimethyl vinyl phosphate**, presenting key data, detailed experimental protocols, and visual representations of analytical workflows and structure-elucidation pathways.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **dimethyl vinyl phosphate**.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nucleus	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Assignment
^1H	5.94 - 6.81	Complex Multiplet	-	Vinyl Protons (=CH, =CH ₂)
-6.81	Doublet of Doublets Triplets	J(H,H) = 17.1, J(H,H) = 6.6, J(H,P) = 21.6	α -vinyl proton (=CH)	
^{13}C	Data not explicitly found in search results	-	-	-
^{31}P	Data not explicitly found in search results; however, vinyl phosphonic acid derivatives show shifts in the range of 11-14 ppm[1]	Singlet (proton-decoupled)	-	P

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3095 - 3091	Medium	=C-H Stretch (Vinyl)[1]
1650 - 1590	Medium	C=C Stretch (Vinyl)[1]
1300 - 1200	Strong	P=O Stretch[1]
1100 - 1000	Strong	P-O-C Stretch[1]
1500 - 1450	Medium	C-H Bend

Table 3: Mass Spectrometry (MS) Data

m/z	Interpretation
152	Molecular Ion [M] ⁺

Note: The molecular formula for **dimethyl vinyl phosphate** is C₄H₉O₄P, and the molecular weight is 152.09 g/mol .

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

λ _{max} (nm)	Molar Absorptivity (ε) [L·mol ⁻¹ ·cm ⁻¹]	Solvent
Specific quantitative data for pure dimethyl vinyl phosphate was not found in the search results. As an α,β-unsaturated ester, it is expected to have a π → π transition in the UV region.*		

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are synthesized from general procedures for organophosphorus and vinyl compounds, supplemented with specific details where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **dimethyl vinyl phosphate** in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm for ¹H and ¹³C NMR). For ³¹P NMR, an external standard of 85% phosphoric acid is commonly used.

- Transfer the solution to a 5 mm NMR tube.
- Instrumentation and Data Acquisition:
 - Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with probes for ^1H , ^{13}C , and ^{31}P nuclei.
 - ^1H NMR:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: pulse angle of $30\text{-}45^\circ$, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ^{13}C NMR:
 - Acquire a proton-decoupled ^{13}C spectrum to obtain singlets for each unique carbon atom.
 - Typical parameters: pulse angle of $45\text{-}90^\circ$, longer acquisition and relaxation times compared to ^1H NMR, and a larger number of scans due to the low natural abundance of ^{13}C .
 - ^{31}P NMR:
 - Acquire a proton-decoupled ^{31}P spectrum.
 - Typical parameters: pulse angle of $45\text{-}90^\circ$, appropriate spectral width to cover the expected chemical shift range for organophosphates.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase correct the resulting spectra.
 - Perform baseline correction.

- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Reference the chemical shifts to the internal or external standard.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - As **dimethyl vinyl phosphate** is a liquid at room temperature, the simplest method is to run a neat spectrum.
 - Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
 - Gently press the plates together to form a thin film.
- Instrumentation and Data Acquisition:
 - Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
 - Acquire a background spectrum of the clean, empty salt plates.
 - Place the sample holder with the prepared salt plates in the spectrometer's sample compartment.
 - Acquire the sample spectrum over the mid-IR range (typically $4000\text{-}400\text{ cm}^{-1}$).
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction and Ionization:
 - Gas Chromatography-Mass Spectrometry (GC-MS): This is a common technique for volatile compounds like **dimethyl vinyl phosphate**.
 - Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) into the GC.

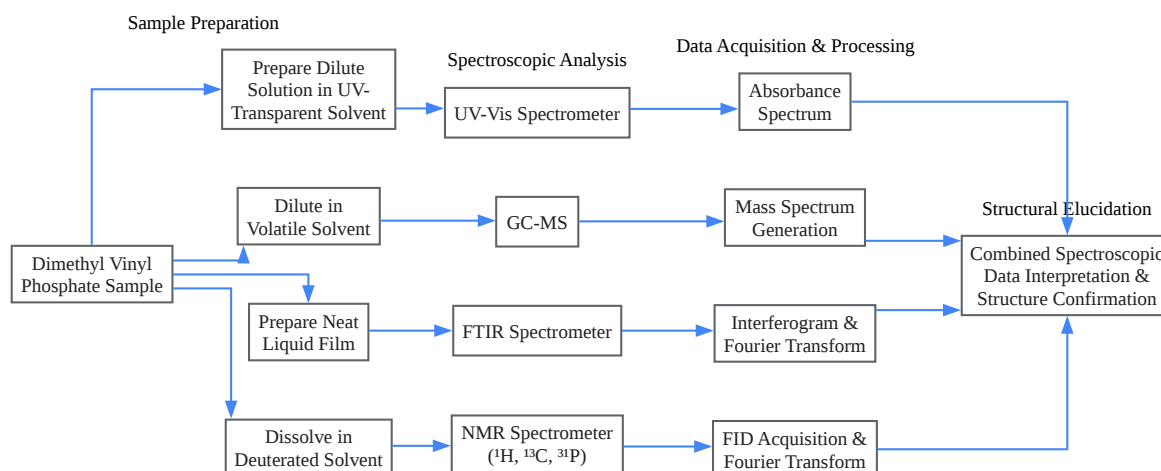
- The GC separates the components of the sample, and the eluent is directed into the mass spectrometer.
- Ionization Method: Electron Ionization (EI) is a standard method for GC-MS.
 - The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis and Detection:
 - Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
 - The analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion.
- Data Interpretation:
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z .
 - The peak with the highest m/z value often corresponds to the molecular ion (M^+), which provides the molecular weight of the compound.
 - The fragmentation pattern provides valuable information about the structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation:
 - Prepare a dilute solution of **dimethyl vinyl phosphate** in a UV-transparent solvent (e.g., acetonitrile, ethanol, or hexane).
 - The concentration should be chosen such that the absorbance at the λ_{max} is within the linear range of the instrument (typically 0.2-1.0).
- Instrumentation and Data Acquisition:
 - Spectrometer: A dual-beam UV-Vis spectrophotometer.

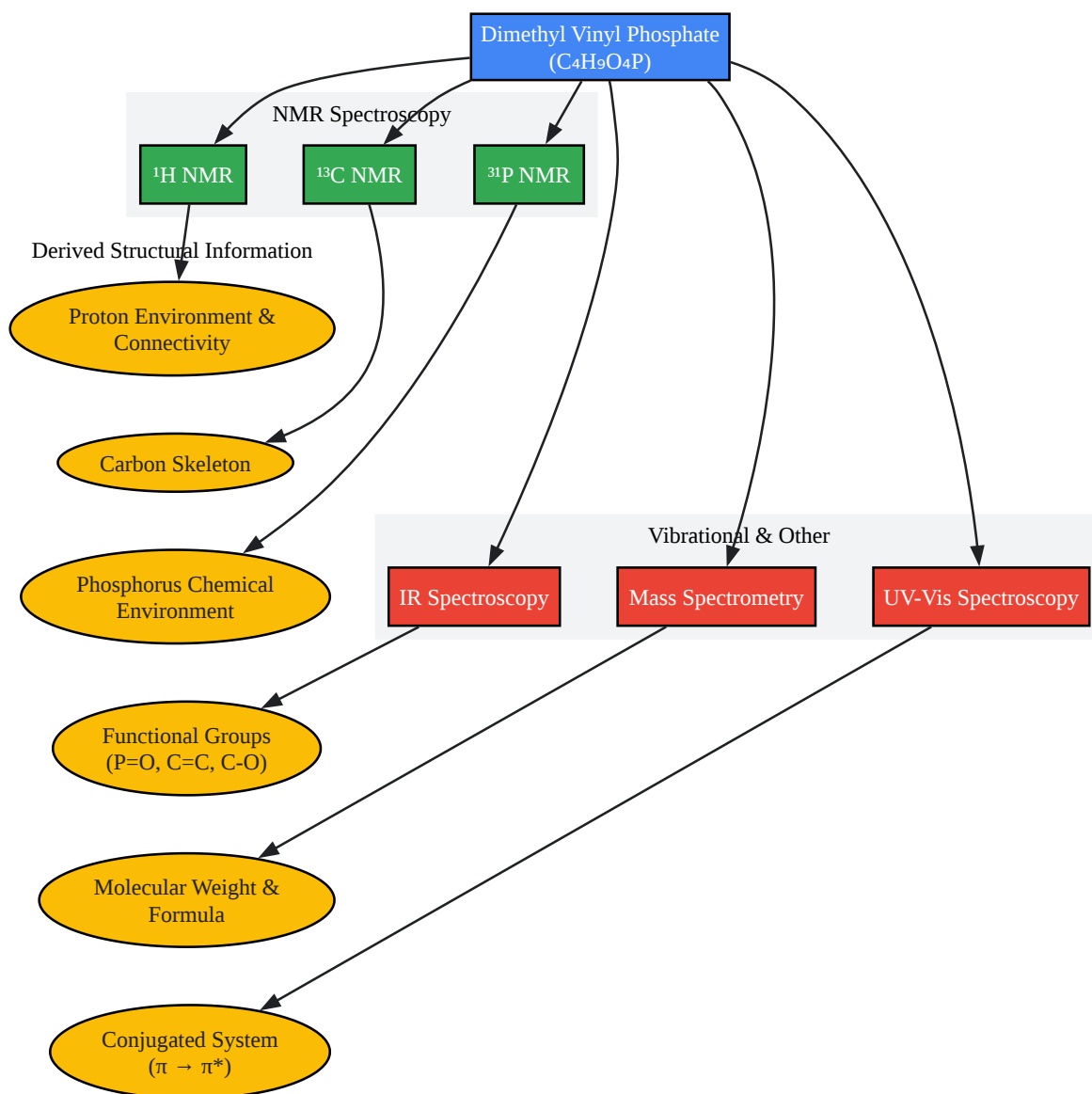
- Fill a quartz cuvette with the pure solvent to be used as a reference.
- Fill a matching quartz cuvette with the sample solution.
- Scan a range of wavelengths (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λ_{max}).
- Data Analysis:
 - The λ_{max} provides information about the electronic transitions within the molecule.
 - If the concentration of the solution and the path length of the cuvette are known, the molar absorptivity (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon bc$).

Mandatory Visualization



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Caption: Experimental workflow for the spectroscopic characterization of **dimethyl vinyl phosphate**.



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Caption: Relationship between spectroscopic techniques and elucidated structural information for **dimethyl vinyl phosphate**.

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References

- [1. Buy Vinyl phosphate | 36885-49-1 \[smolecule.com\]](#)
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